3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 153531-48-7
VCID: VC0115007
InChI: InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1
SMILES: CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C21H41N2O7P
Molecular Weight: 464.5 g/mol

3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone

CAS No.: 153531-48-7

Main Products

VCID: VC0115007

Molecular Formula: C21H41N2O7P

Molecular Weight: 464.5 g/mol

3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone - 153531-48-7

CAS No. 153531-48-7
Product Name 3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone
Molecular Formula C21H41N2O7P
Molecular Weight 464.5 g/mol
IUPAC Name [(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1
Standard InChIKey GFWOXNLXNCLUMK-IBGZPJMESA-N
Isomeric SMILES CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C
SMILES CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C
Synonyms 3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone
3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone
3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer
oxazolidinone-PC
PubChem Compound 192640
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator